An In-depth Technical Guide to 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: Synthesis and Properties
An In-depth Technical Guide to 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore, and the introduction of an ethynyl group at the 5-position offers a valuable handle for further chemical modifications and potential interactions with biological targets.
Physicochemical Properties
While specific experimental data for 5-ethynyl-1H-pyrazolo[3,4-b]pyridine is not extensively detailed in publicly available literature, some basic properties can be obtained from commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1207351-15-2 | [1] |
Synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
The most plausible and widely utilized method for the introduction of an ethynyl group onto a heterocyclic core is the Sonogashira cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halo-substituted heterocycle with a terminal alkyne. In the case of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, the synthesis would likely proceed via a two-step sequence:
-
Sonogashira Coupling: Reaction of a 5-halo-1H-pyrazolo[3,4-b]pyridine (e.g., 5-iodo- or 5-bromo-1H-pyrazolo[3,4-b]pyridine) with a protected alkyne, such as trimethylsilylacetylene. This protection strategy is common to prevent self-coupling of the terminal alkyne.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic workflow for 5-ethynyl-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocols
While a specific, detailed experimental protocol for 5-ethynyl-1H-pyrazolo[3,4-b]pyridine is not available in the cited literature, the following represents a generalized procedure based on established Sonogashira coupling and deprotection methodologies for similar heterocyclic systems.
Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine (General Procedure)
-
Reagents and Materials:
-
5-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
-
Procedure:
-
To a solution of 5-iodo-1H-pyrazolo[3,4-b]pyridine in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine (General Deprotection Procedure)
-
Reagents and Materials:
-
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine
-
Deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol).[2]
-
Solvent (e.g., tetrahydrofuran, methanol)
-
-
Procedure:
-
Dissolve the 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine in the appropriate solvent.
-
Add the deprotecting agent to the solution at room temperature.
-
Stir the reaction for the required time (typically 1-2 hours) and monitor its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, 5-ethynyl-1H-pyrazolo[3,4-b]pyridine.
-
Biological and Pharmacological Properties
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions within the ATP-binding site of various kinases.
-
A rigid linker: The linear geometry of the ethynyl group can act as a rigid spacer to position other functional groups for optimal interaction with a biological target.
-
A reactive handle: The terminal alkyne can be further functionalized using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach larger moieties, such as probes for target identification or solubilizing groups.
-
Direct interaction: The electron-rich triple bond can participate in various non-covalent interactions within a protein's binding pocket.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been investigated as inhibitors of a range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Fibroblast growth factor receptors (FGFRs).[4][5][6]
The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Caption: General mechanism of competitive kinase inhibition.
Summary and Future Directions
5-ethynyl-1H-pyrazolo[3,4-b]pyridine represents a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and biological characterization of this specific molecule is not yet widely published, established synthetic methodologies provide a clear path to its preparation. Future research should focus on the detailed synthesis and purification of this compound, followed by a thorough evaluation of its physicochemical properties and a comprehensive screening against a panel of disease-relevant kinases. The ethynyl functionality provides a versatile handle for the creation of compound libraries, which will be instrumental in elucidating the structure-activity relationships and identifying potent and selective drug candidates.
References
- 1. 5-ETHYNYL-1H-PYRAZOLO[3,4-B]PYRIDINE | CymitQuimica [cymitquimica.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
